![molecular formula C17H19NO2 B5211114 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone CAS No. 112086-81-4](/img/structure/B5211114.png)
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone, also known as DMPD, is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents. DMPD has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone involves its ability to undergo oxidation by ROS, leading to the formation of a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the sample. 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been shown to be highly selective for detecting superoxide anion, a type of ROS that is involved in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Biochemical and Physiological Effects:
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. These effects have been attributed to its ability to scavenge ROS and modulate various signaling pathways involved in cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in lab experiments is its high sensitivity and selectivity for detecting superoxide anion. It is also relatively easy to use and can be applied to a wide range of samples, including cells, tissues, and biological fluids. However, there are some limitations to its use, including its potential toxicity at high concentrations and its interference with other fluorescent probes that may be present in the sample.
将来の方向性
There are several future directions for the use of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in scientific research. One area of interest is the development of new derivatives of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone with improved properties, such as higher fluorescence intensity and lower toxicity. Another area of interest is the application of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in the study of other ROS, such as hydrogen peroxide and nitric oxide. Additionally, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone may have potential applications in the diagnosis and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
合成法
The synthesis of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone is a multi-step process that involves the reaction of 4-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate and subsequent oxidation with potassium permanganate. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been used extensively in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play an important role in various physiological and pathological processes. 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent and generate ROS to kill cancer cells.
特性
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10-6-8-15(9-7-10)18-11(2)16(13(4)19)17(12(18)3)14(5)20/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYAWBHQISSURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385862 |
Source


|
| Record name | Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
CAS RN |
112086-81-4 |
Source


|
| Record name | Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)
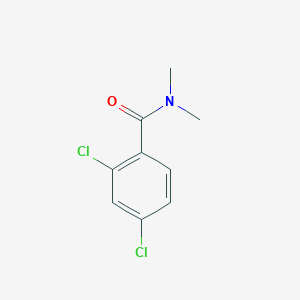
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)
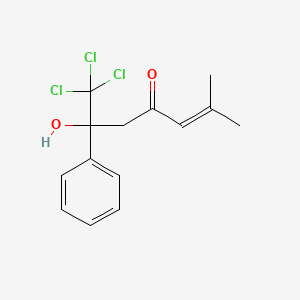
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
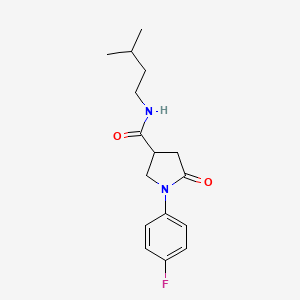
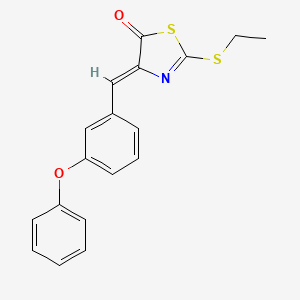
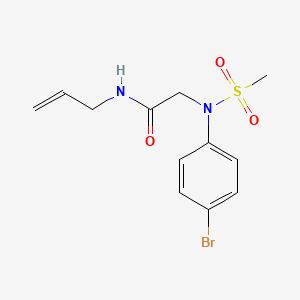

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)